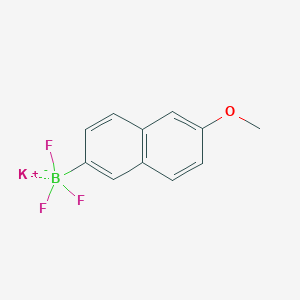

Potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide is a chemical compound with the molecular formula C11H9BF3KO and a molecular weight of 264.1 g/mol . It is known for its unique structure, which includes a trifluoroborate group attached to a methoxynaphthalene moiety. This compound is used in various scientific research applications due to its reactivity and stability.

Méthodes De Préparation

The synthesis of potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide typically involves the reaction of 6-methoxynaphthalene with a boron trifluoride source in the presence of a potassium base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and air from affecting the reaction . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the type of reaction and the reagents used.

Applications De Recherche Scientifique

Potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: This compound can be used in the study of biological systems, including enzyme inhibition and protein interactions.

Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mécanisme D'action

The mechanism of action of potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide involves its interaction with molecular targets through its trifluoroborate group. This group can form stable complexes with various substrates, facilitating reactions such as cross-coupling and substitution. The pathways involved include the activation of the boron center, which allows for the transfer of functional groups to the target molecules .

Comparaison Avec Des Composés Similaires

Potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide can be compared with other trifluoroborate compounds, such as:

- Potassium trifluoro(phenyl)boranuide

- Potassium trifluoro(4-methoxyphenyl)boranuide

- Potassium trifluoro(2-naphthyl)boranuide These compounds share similar reactivity due to the presence of the trifluoroborate group but differ in their aromatic substituents, which can influence their chemical behavior and applications. This compound is unique due to its methoxynaphthalene moiety, which provides distinct electronic and steric properties .

Activité Biologique

Potassium trifluoro(6-methoxynaphthalen-2-yl)boranuide is a compound of increasing interest in the field of medicinal chemistry and biochemistry. Its unique structural features, particularly the trifluoroborate moiety and the methoxynaphthalene group, suggest potential biological activities that merit detailed investigation. This article aims to summarize the current understanding of the biological activity of this compound, including its biochemical interactions, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C12H10BF3K

Molecular Weight: 250.13 g/mol

CAS Number: 192863-36-8

The compound features a naphthalene ring substituted with a methoxy group at the 6-position and a trifluoroborate group, which enhances its reactivity and potential interactions with biological molecules.

Biochemical Mechanisms

Research indicates that this compound may influence various biochemical pathways:

- Cell Signaling Pathways : The compound could modulate cell signaling pathways, potentially affecting gene expression and cellular metabolism. However, specific studies detailing these interactions remain limited.

- Enzyme Interactions : Preliminary investigations suggest that similar boron-containing compounds can act as inhibitors of serine proteases, indicating that this compound may exhibit similar properties through non-covalent interactions with target enzymes .

- Radical Pathways : The mechanism of action for related compounds has been suggested to proceed via radical pathways, which could also apply to this compound, facilitating its role in various chemical reactions within biological systems .

Cellular Effects

The biological activity of this compound on cellular functions has not been extensively characterized. However, it is plausible that it may:

- Influence cellular proliferation and apoptosis , as seen with other naphthalene derivatives.

- Affect metabolic pathways , although specific metabolic interactions have yet to be documented.

Case Studies and Experimental Findings

While direct studies on this compound are scarce, related compounds provide insights into potential effects:

- Antinociceptive Properties : Research on organotrifluoroborates has shown varying degrees of antinociceptive effects in animal models. For instance, potassium thiophene-3-trifluoroborate demonstrated significant effects at specific dosages without notable toxicity .

- Toxicological Investigations : Studies have indicated that certain trifluoroborates do not significantly alter liver and kidney function markers in treated mice, suggesting a favorable safety profile at moderate doses .

- In Vitro Studies : Investigations into similar compounds have highlighted their potential as enzyme inhibitors and their ability to induce apoptosis in cancer cell lines .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential competitive inhibition of serine proteases |

| Cell Signaling | Possible modulation of gene expression and metabolic pathways |

| Antinociceptive | Indications of pain relief in animal models without significant toxicity |

| Toxicological Safety | Similar compounds show no major adverse effects on liver or kidney function |

Propriétés

IUPAC Name |

potassium;trifluoro-(6-methoxynaphthalen-2-yl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BF3O.K/c1-16-11-5-3-8-6-10(12(13,14)15)4-2-9(8)7-11;/h2-7H,1H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPDGHNWCDUFAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC2=C(C=C1)C=C(C=C2)OC)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BF3KO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.